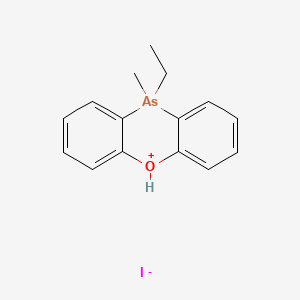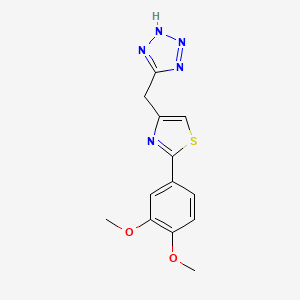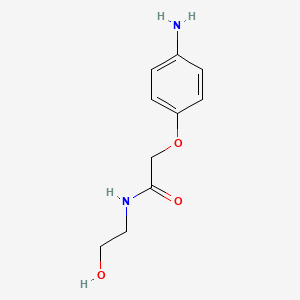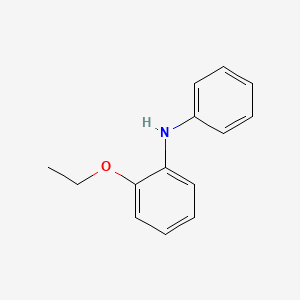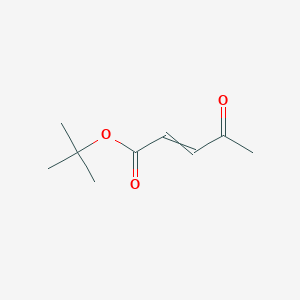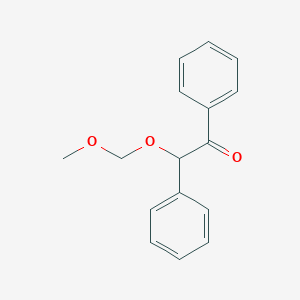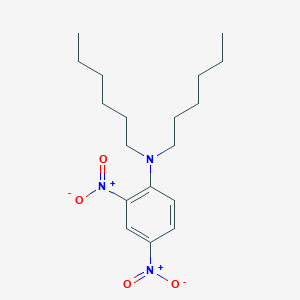
N,N-Dihexyl-2,4-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dihexyl-2,4-dinitroaniline is a chemical compound with the molecular formula C18H29N3O4. It is a derivative of aniline, where two hexyl groups are attached to the nitrogen atom, and two nitro groups are attached to the benzene ring at the 2 and 4 positions. This compound is part of the dinitroaniline family, which is known for its applications in various fields, including agriculture and industry .
Métodos De Preparación
The synthesis of N,N-Dihexyl-2,4-dinitroaniline typically involves the nitration of N,N-dihexylaniline. The process can be carried out using a continuous-flow microreactor, which allows for a safe, efficient, and selective one-step dinitration with nitric acid as the nitrating agent . This method is preferred over traditional batch processes due to its reduced reaction time, lower solvent usage, and improved safety profile.
Análisis De Reacciones Químicas
N,N-Dihexyl-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N-Dihexyl-2,4-dinitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N,N-Dihexyl-2,4-dinitroaniline involves the disruption of cellular processes. In herbicides, for example, dinitroaniline compounds inhibit cell division by disrupting the formation of microtubules, which are essential for chromosome separation during mitosis . This leads to the inhibition of root and shoot growth in plants.
Comparación Con Compuestos Similares
N,N-Dihexyl-2,4-dinitroaniline can be compared with other dinitroaniline compounds such as:
- 2,4-Dinitroaniline
- 2,6-Dinitroaniline
- 3,4-Dinitroaniline
- 3,5-Dinitroaniline
These compounds share similar chemical structures but differ in the position of the nitro groups and the nature of the substituents on the nitrogen atom . This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
54718-69-3 |
|---|---|
Fórmula molecular |
C18H29N3O4 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
N,N-dihexyl-2,4-dinitroaniline |
InChI |
InChI=1S/C18H29N3O4/c1-3-5-7-9-13-19(14-10-8-6-4-2)17-12-11-16(20(22)23)15-18(17)21(24)25/h11-12,15H,3-10,13-14H2,1-2H3 |
Clave InChI |
RQJBLYHIWTXGTA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN(CCCCCC)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanamide, N-[[2-[(3-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14643721.png)

![5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14643735.png)
![6-Bromo-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14643737.png)
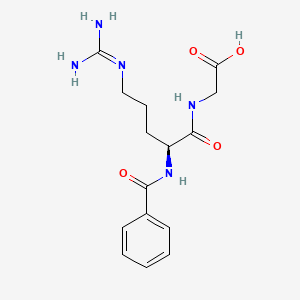
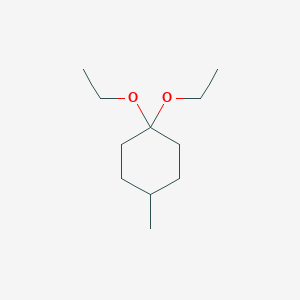
![(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone](/img/structure/B14643763.png)

